4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Description
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide (CAS: 66564-14-5), commonly known as Cinitapride, is a benzamide-class prokinetic agent. Its molecular formula is C21H30N4O4 (MW: 402.49 g/mol) . Cinitapride acts as a dual serotonin 5-HT2 receptor antagonist and dopamine D2 receptor antagonist, enhancing gastrointestinal motility by accelerating gastric emptying and intestinal transit .
The compound is often formulated as a salt to improve solubility and bioavailability. In this case, 2,3-dihydroxybutanedioic acid (CAS: 526-83-0), also known as meso-tartaric acid, serves as the counterion. This dihydroxy acid exists in a meso form (2R,3S configuration), which is achiral and distinct from the (2R,3R) or (2S,3S) enantiomers of tartaric acid . The salt form (C21H30N4O4·C4H6O6) has a molecular weight of 552.57 g/mol .
Properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Functionalization of the Benzene Ring
The benzamide core is synthesized through sequential functionalization of a benzoic acid derivative. Key steps include:
- Ethoxylation : Introducing the ethoxy group at position 2 via nucleophilic aromatic substitution. A starting material such as 2-hydroxy-5-nitrobenzoic acid is treated with ethyl bromide in the presence of a base (e.g., potassium carbonate).
- Nitration : Direct nitration at position 5 using a nitric acid-sulfuric acid mixture. The ethoxy group acts as an ortho/para director, ensuring regioselectivity.
- Reductive Amination : Reduction of a nitro group to an amine at position 4 using hydrogen gas and a palladium-on-carbon catalyst.
Reaction Conditions :
- Temperature: 0–5°C for nitration; 25–50°C for ethoxylation.
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
Synthesis of the Piperidine-Cyclohexenylmethyl Amine
Alkylation of Piperidin-4-amine
The amine component is prepared by alkylating piperidin-4-amine with cyclohex-3-en-1-ylmethyl chloride:
Stereochemical Considerations
The trans-configuration of substituents on the piperidine ring is achieved via epoxide ring-opening reactions or reductive amination, as described in patent literature.
Amide Coupling Reaction
The benzamide core and amine are coupled using standard acyl chloride chemistry:
Activation of the Carboxylic Acid
4-Amino-2-ethoxy-5-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
$$
\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}
$$
Coupling with the Amine
The acyl chloride reacts with 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine in DCM:
$$
\text{R-COCl} + \text{H}_2\text{N-R'} \xrightarrow{\text{Base}} \text{R-CONH-R'} + \text{HCl}
$$
Salt Formation with Tartaric Acid
The free base is converted to the tartrate salt to enhance solubility and stability:
$$
\text{Cinitapride} + \text{2,3-Dihydroxybutanedioic Acid} \rightarrow \text{Cinitapride Hydrogen Tartrate}
$$
- Solvent : Ethanol or water.
- Stoichiometry : 1:1 molar ratio.
- Crystallization : Slow cooling to obtain pure crystals.
Impurity Profiling and Control
Patent CN105367486A identifies a critical impurity formed during synthesis: N-alkylated byproducts due to over-alkylation of the piperidine ring. Mitigation strategies include:
- Temperature Control : Maintaining reactions below 50°C.
- Purification : Column chromatography or recrystallization from ethanol-water mixtures.
Analytical Validation
Methods such as HPLC (High-Performance Liquid Chromatography) and UV spectrophotometry are employed to assess purity (>99%) and quantify impurities (<0.1%).
Summary of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Overview
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid, commonly referred to as cinitapride hydrogen tartrate, is a benzamide derivative with significant gastroprokinetic and antiemetic properties. This compound is primarily employed in the treatment of various gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying.
Gastrointestinal Disorders
Cinitapride is extensively studied for its therapeutic effects on gastrointestinal disorders. It acts as a gastroprokinetic agent by enhancing motility in the gastrointestinal tract, making it beneficial for patients suffering from conditions like GERD and delayed gastric emptying. The compound's mechanism involves acting on serotonin receptors (5-HT1, 5-HT2, and 5-HT4), where it functions as an agonist at 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors, leading to increased acetylcholine release and improved motility .
Pharmacological Research
The compound is utilized in pharmacological studies to explore its potential interactions with serotoninergic pathways. Research indicates that cinitapride's unique receptor profile may provide insights into developing new treatments for gastrointestinal motility disorders. Its ability to modulate serotonin receptor activity makes it a valuable tool in understanding the complex mechanisms governing gut motility .
Several studies have highlighted the efficacy of cinitapride in clinical settings:
Case Study 1: Efficacy in GERD Treatment
A clinical trial involving patients with GERD demonstrated that cinitapride significantly improved symptoms compared to placebo. Patients reported reduced heartburn frequency and improved quality of life metrics after a treatment course of cinitapride .
Case Study 2: Comparison with Other Agents
In a comparative study against metoclopramide and domperidone, cinitapride showed superior efficacy in enhancing gastric emptying rates without the extrapyramidal side effects commonly associated with dopamine antagonists. This finding underscores its potential as a safer alternative for managing gastrointestinal motility disorders.
Mechanism of Action
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid exerts its effects by acting on serotonin receptors. It functions as an agonist at 5-HT1 and 5-HT4 receptors, enhancing gastrointestinal motility. Additionally, it acts as an antagonist at 5-HT2 receptors, which helps in reducing symptoms of nausea and vomiting . The compound also has discrete antidopaminergic activity, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinitapride belongs to a class of benzamide derivatives with prokinetic activity. Key structural analogs include Cisapride , Prucalopride , and other benzamide derivatives (e.g., derivatives from ). Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Structural Variations :
- The cyclohexenylmethyl-piperidine moiety in Cinitapride distinguishes it from Cisapride’s fluorophenyl group and Prucalopride’s methoxypropyl-piperidine structure. These substituents influence receptor selectivity and metabolic stability .
- The 2-ethoxy-5-nitrobenzamide group in Cinitapride is critical for 5-HT2/D2 antagonism, whereas Prucalopride’s dihydrobenzofuran core enhances 5-HT4 agonism .
Pharmacological Differences :
- Cinitapride’s dual antagonism avoids the QT prolongation risks associated with Cisapride’s 5-HT3/5-HT4 activity .
- Prucalopride’s high 5-HT4 selectivity improves efficacy in chronic constipation without affecting dopamine pathways .
Salt Formulations :
- Cinitapride is commonly paired with tartaric acid (CAS: 96623-56-2) or 2,3-dihydroxybutanedioic acid to enhance solubility. In contrast, Cisapride was often formulated as a free base or fumarate salt .
Comparative Physicochemical Properties
Table 2: Salt and Solubility Profiles
Research and Clinical Implications
- Cinitapride’s Advantage : Its dual receptor profile offers balanced efficacy in gastroparesis without Cisapride’s cardiac risks .
- Prucalopride’s Niche : Superior 5-HT4 selectivity makes it first-line for chronic constipation but ineffective for upper GI motility .
- Benzylsulfonyl Derivatives : Early studies suggest substituents like 3-benzylsulfonyl enhance prokinetic activity but require further safety profiling .
Biological Activity
The compound 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide, commonly known as Cinitapride, is a pharmaceutical agent with notable biological activities. It primarily functions as a gastroprokinetic agent and has been studied for its effects on gastrointestinal motility and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Cinitapride's chemical formula is , with a molecular weight of approximately 594.6 g/mol. The compound features a piperidine ring, an ethoxy group, and a nitrobenzamide moiety, which contribute to its pharmacological properties.
Cinitapride exerts its biological effects primarily through the following mechanisms:
- Serotonin Receptor Modulation : Cinitapride acts as an agonist at 5-HT_4 receptors, enhancing gastrointestinal motility by promoting the release of acetylcholine from enteric neurons.
- Dopamine Antagonism : By antagonizing dopamine D2 receptors, it mitigates the inhibitory effects of dopamine on gastrointestinal motility.
- Gastroprokinetic Effects : The compound has been shown to increase gastric emptying and improve symptoms associated with functional dyspepsia.
Biological Activity Data
| Activity | Mechanism | Reference |
|---|---|---|
| Gastroprokinetic | 5-HT_4 receptor agonism | |
| Antiemetic | Dopamine D2 receptor antagonism | |
| Increased gastric emptying | Enhanced cholinergic activity |
Study 1: Efficacy in Functional Dyspepsia
A clinical trial evaluated the efficacy of Cinitapride in patients with functional dyspepsia. Results indicated significant improvements in symptoms such as bloating and early satiety compared to placebo groups. The study highlighted the role of serotonin modulation in symptom relief.
Study 2: Safety Profile Assessment
Research assessing the safety profile of Cinitapride reported a low incidence of adverse effects. Common side effects included mild gastrointestinal disturbances, which resolved upon discontinuation of the drug. This study emphasized the compound's favorable safety profile compared to other gastroprokinetic agents.
Study 3: Pharmacokinetics
Pharmacokinetic studies demonstrated that Cinitapride is rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound exhibits a half-life conducive to once or twice daily dosing, making it a practical choice for chronic conditions.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing the benzamide core of this compound?
Answer:
The benzamide scaffold can be synthesized via nucleophilic acyl substitution. A common approach involves reacting a substituted benzoyl chloride derivative with a piperidinyl amine under anhydrous conditions (e.g., in dichloromethane or THF with a base like triethylamine). For example, describes a similar synthesis using 4-nitrobenzoyl chloride and a substituted piperidine, purified via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) . Key steps include:
- Amine activation : Ensure the piperidinyl amine is deprotonated to enhance nucleophilicity.
- Purification : Column chromatography or recrystallization to isolate the product, with NMR and mass spectrometry (MS) for validation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., the cyclohexenylmethyl group and ethoxy moiety). provides a detailed NMR analysis of a related benzamide, highlighting chemical shifts for aromatic protons (~δ7.7 ppm) and piperidinyl protons (~δ3.2–2.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for protonated ions).
- HPLC : Reverse-phase chromatography with UV detection (λ ≈ 254 nm) to assess purity (>95%) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Refer to Safety Data Sheets (SDS) for hazards:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection. classifies the compound as "for industrial use only," implying potential toxicity .
- Ventilation : Use fume hoods to avoid inhalation.
- First-aid measures : In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced: How can molecular docking studies predict this compound’s interaction with target receptors?
Answer:
- Receptor selection : Identify homologous targets (e.g., dopamine or melanocortin receptors) based on structural analogs. highlights melanocortin-4 receptor (MC4R) agonist design using piperidinyl benzamides .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking.
- Validation : Compare binding poses with known ligands (e.g., SR141716 in ) and validate via radioligand displacement assays .
Advanced: What experimental strategies resolve contradictions in structure-activity relationship (SAR) data?
Answer:
- QSAR modeling : Apply Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic features with activity. used CoMFA to resolve discrepancies in CB1 receptor binding, achieving cross-validated r² > 0.5 .
- Site-directed mutagenesis : Identify critical receptor residues (e.g., mutations in MC4R’s binding pocket) to validate SAR hypotheses .
- Statistical rigor : Use multivariate regression to account for confounding variables (e.g., lipophilicity vs. hydrogen bonding) .
Advanced: How can researchers design assays to evaluate this compound’s pharmacokinetic (PK) profile?
Answer:
- In vitro assays :
- In vivo PK : Administer via intravenous/oral routes in rodent models, collect plasma samples, and quantify via LC-MS/MS .
Advanced: What strategies optimize enantiomeric purity in analogs of this compound?
Answer:
- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzamide formation. achieved enantioselectivity using tetrahydroisoquinolinium derivatives .
- Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra with standards.
Advanced: How does the cyclohexenylmethyl group influence conformational flexibility and bioactivity?
Answer:
- Conformational analysis : Use AM1 molecular orbital calculations (as in ) to map energy minima. The cyclohexene ring may adopt boat/chair conformations, affecting receptor binding .
- Bioisosteric replacement : Compare activity of cyclohexenylmethyl vs. phenylmethyl analogs (see for similar substitutions) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes to assess stability of key interactions (e.g., π-π stacking or hydrophobic contacts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
